

Unveiling the Potency of DHFR-IN-5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DHFR-IN-5

Cat. No.: B15613110

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This technical guide provides an in-depth analysis of **DHFR-IN-5**, a potent and orally active inhibitor of dihydrofolate reductase (DHFR). **DHFR-IN-5**, also known as compound p218, has demonstrated significant anti-malarial activity, particularly against drug-resistant strains of *Plasmodium falciparum*. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative efficacy, and experimental evaluation of this promising therapeutic candidate.

Core Mechanism of Action

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. By competitively inhibiting DHFR, **DHFR-IN-5** disrupts these vital biosynthetic processes, leading to the arrest of cell growth and proliferation. This inhibitory action is particularly effective against rapidly dividing cells, such as those of the malaria parasite.

Quantitative Data Summary

The following tables summarize the key quantitative data for **DHFR-IN-5**, highlighting its potent inhibitory activity against *Plasmodium falciparum* DHFR and its favorable pharmacokinetic properties.

In Vitro Activity of DHFR-IN-5

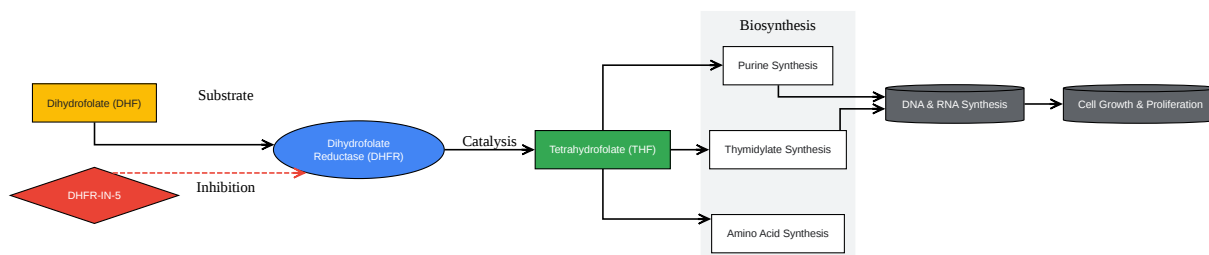
Parameter	Value
Ki (quadruple mutant P. falciparum DHFR)	0.54 nM[1][2][3][4][5][6]
IC50 (wild-type P. falciparum, TM4)	4.6 nM[1][2]
IC50 (quadruple mutant P. falciparum, V1/S)	56 nM[1][2]

In Vivo Pharmacokinetics of DHFR-IN-5 in Rats

Parameter	Value
Dose	30 mg/kg (oral)[1][2]
Oral Bioavailability	46.3%[1][2]
Half-life	7.3 hours[1][2]

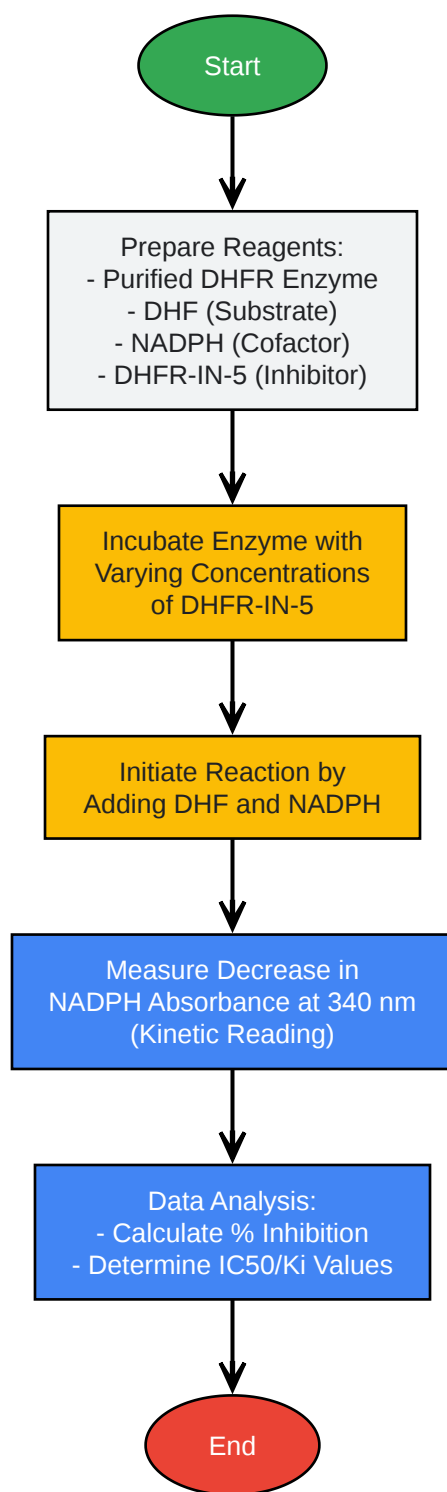
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.



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Diagram 1: DHFR Inhibition Signaling Pathway.



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Diagram 2: In Vitro DHFR Inhibition Assay Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments based on the referenced literature for **DHFR-IN-5** (compound p218)[1][2].

In Vitro DHFR Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀ and K_i) of **DHFR-IN-5** against wild-type and mutant *P. falciparum* DHFR.

Materials:

- Purified recombinant *P. falciparum* DHFR (wild-type and quadruple mutant)
- Dihydrofolate (DHF)
- NADPH
- **DHFR-IN-5**
- Assay Buffer (e.g., 50 mM TES buffer, pH 7.0, containing 75 mM β -mercaptoethanol, 1 mg/mL bovine serum albumin)
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

- Prepare a stock solution of **DHFR-IN-5** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of **DHFR-IN-5** in the assay buffer to create a range of concentrations.
- In a 96-well plate, add the DHFR enzyme and the various concentrations of **DHFR-IN-5**.
- Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C) for a specified period to allow for binding.
- Initiate the enzymatic reaction by adding DHF and NADPH to each well.

- Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
- Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
- Determine the percentage of inhibition for each concentration of **DHFR-IN-5** relative to a control with no inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
- K_i values can be determined using the Cheng-Prusoff equation or by direct fitting to competitive inhibition models.

In Vivo Oral Bioavailability and Pharmacokinetic Study in Rats

Objective: To assess the oral bioavailability and pharmacokinetic profile of **DHFR-IN-5** in a rat model.

Materials:

- Sprague-Dawley rats (or a similar strain)
- **DHFR-IN-5**
- Vehicle for oral administration (e.g., a solution of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water)
- Blood collection supplies (e.g., heparinized tubes)
- Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Protocol:

- Fast the rats overnight before dosing.

- Administer a single oral dose of **DHFR-IN-5** (e.g., 30 mg/kg) via gavage.
- Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Process the blood samples to separate the plasma.
- Extract **DHFR-IN-5** from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
- Quantify the concentration of **DHFR-IN-5** in each plasma sample using a validated LC-MS/MS method.
- Plot the plasma concentration of **DHFR-IN-5** versus time.
- Calculate key pharmacokinetic parameters, including:
 - Maximum plasma concentration (C_{max})
 - Time to reach maximum plasma concentration (T_{max})
 - Area under the plasma concentration-time curve (AUC)
 - Half-life (t_{1/2})
- To determine oral bioavailability, a separate group of rats is administered an intravenous (IV) dose of **DHFR-IN-5**, and the AUC from the oral dose is compared to the AUC from the IV dose.

This comprehensive guide provides a foundational understanding of **DHFR-IN-5** for the scientific community. The potent and selective activity against a key parasitic enzyme, coupled with favorable oral bioavailability, positions **DHFR-IN-5** as a significant lead compound in the development of next-generation anti-malarial therapies.

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